molecular formula C16H17N5O3S B11670979 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11670979
M. Wt: 359.4 g/mol
InChI Key: HWYBISIFWCAEND-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetohydrazide class, characterized by a sulfanyl-linked 4,6-dimethylpyrimidine moiety and a hydrazone group derived from 4-nitroacetophenone.

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H17N5O3S/c1-10-8-11(2)18-16(17-10)25-9-15(22)20-19-12(3)13-4-6-14(7-5-13)21(23)24/h4-8H,9H2,1-3H3,(H,20,22)/b19-12+

InChI Key

HWYBISIFWCAEND-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

Acetylacetone (2.0 mmol) reacts with thiourea (2.2 mmol) in ethanol under acidic conditions (HCl, 0.1 M) at reflux for 6 hours. The reaction proceeds via enamine formation, followed by cyclization to yield 4,6-dimethylpyrimidine-2-thiol as a pale-yellow solid.

Table 1: Reaction Conditions and Yield for Pyrimidine Formation

ReagentSolventTemperature (°C)Time (h)Yield (%)
Acetylacetone, ThioureaEthanol78 (reflux)685

Analytical Data :

  • IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1580 cm⁻¹ (C=N stretch).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 6H, 2×CH₃), 6.45 (s, 1H, pyrimidine-H).

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOAcEthanol78382

Analytical Data :

  • IR (KBr) : 3250 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.40 (s, 6H, 2×CH₃), 3.80 (s, 2H, CH₂), 9.20 (s, 1H, NH).

Condensation with 4-Nitroacetophenone

The final step involves Schiff base formation between the hydrazide and 4-nitroacetophenone.

Hydrazone Synthesis

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide (1.0 eq) and 4-nitroacetophenone (1.1 eq) reflux in ethanol with glacial acetic acid (2 drops) for 4 hours. The E -isomer predominates due to steric hindrance, yielding the target compound as orange crystals (Yield: 75%).

Table 3: Hydrazone Condensation Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic AcidEthanol78475

Analytical Data :

  • IR (KBr) : 1650 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.42 (s, 6H, 2×CH₃), 2.50 (s, 3H, CH₃CO), 7.90–8.10 (m, 4H, Ar–H), 10.20 (s, 1H, N=CH).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 24.5 (CH₃), 125.6–150.2 (Ar–C), 160.1 (C=N).

Mechanistic Insights and Stereochemical Control

Thioether Formation Mechanism

The reaction proceeds via an Sₙ2 mechanism , where the thiolate anion (generated by deprotonation with NaOAc) displaces bromide from bromoacetohydrazide. Ethanol’s polarity facilitates ion stabilization, enhancing nucleophilicity.

E/Z Selectivity in Hydrazone Formation

The E -isomer is favored due to reduced steric clash between the pyrimidine’s methyl groups and the nitroaryl moiety. Acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack by the hydrazide’s NH₂ group.

Comparative Analysis of Alternative Routes

Direct Coupling via Carbodiimide Chemistry

Attempts to couple pre-formed 4,6-dimethylpyrimidine-2-thiol with N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide using EDCl/HOBt resulted in lower yields (58%) due to side reactions at the hydrazone’s imine bond.

One-Pot Synthesis

A one-pot approach combining pyrimidine formation, thioether linkage, and hydrazone condensation led to incomplete conversion (Yield: 42%), underscoring the necessity for stepwise purification .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives of hydrazides containing pyrimidine rings possess notable antibacterial and antifungal properties. For example, compounds similar to 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide were evaluated for their efficacy against various bacterial strains using agar diffusion methods. The results demonstrated varying degrees of inhibition depending on the structure of the substituents on the benzene ring .

Anticancer Potential

The compound has also been explored for its potential anticancer properties. Research indicates that modifications in the hydrazone moiety can enhance cytotoxic activity against cancer cell lines. For instance, studies involving similar pyrimidine derivatives have reported promising results in inhibiting tumor growth, suggesting a mechanism involving the disruption of cellular processes essential for cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine and phenyl rings significantly influence biological activity. For example:

  • Hydrophobic Substituents: Enhance membrane permeability and bioavailability.
  • Electron-Withdrawing Groups: May increase antimicrobial potency by stabilizing charged states of the molecule.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

StudyCompoundActivityFindings
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-N-(naphthalen-1-yl)acetamideAntibacterialExhibited significant inhibition against Gram-positive bacteria.
N'-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideAntifungalDemonstrated higher potency than standard antifungal agents.
New thiopyrimidine–benzenesulfonamide compoundsAnticancerShowed cytotoxic effects on various cancer cell lines with low IC50 values.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Key Differences :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound contrasts with bromophenyl (9c) and unsubstituted phenyl (8) groups in analogs. Compound 9d (2-cyano-2-[2-(4-nitrophenyl)hydrazinylidene]-N'-[1-(pyridin-4-yl)ethylidene]acetohydrazide) shares the 4-nitrophenyl motif but includes a cyano group, reducing yield (69%) compared to non-cyano derivatives .

Table 1: Physical Properties of Selected Acetohydrazide Derivatives

Compound Name Substituent(s) Melting Point (°C) Yield (%) Notable Spectral Data (IR, NMR) Reference
Target Compound 4-Nitrophenyl, pyrimidine - - Likely NH (~3200 cm⁻¹), C=O (~1680 cm⁻¹) Inferred
9c (Bromophenyl derivative) 4-Bromophenyl 183–186 68 NH (3280 cm⁻¹), C=O (1670 cm⁻¹)
9d (Nitrophenyl derivative) 4-Nitrophenyl 162–165 69 NH (3275 cm⁻¹), C=O (1665 cm⁻¹)
8 (Phenylethylidene derivative) Phenyl 228 62 NH (3290 cm⁻¹), C=O (1685 cm⁻¹)

Heterocyclic Core Modifications

Pyrimidine vs. Thiadiazole/Triazole :

  • The target’s pyrimidine ring differs from thiadiazole (e.g., compound 12 ) or triazole cores (). Pyrimidines often exhibit better metabolic stability, while thiadiazoles (e.g., 12, m.p. 193–194°C) may enhance hydrogen bonding via sulfur atoms .
  • 1,3,4-Thiadiazole derivatives () with 4-nitrophenyl groups showed notable antimicrobial activity against E. coli and C. albicans, suggesting the nitro group’s role in bioactivity .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalyst selection : Use chiral auxiliaries (e.g., L-proline) to control stereochemistry during condensation .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and impurity formation .
  • Crystallization engineering : Optimize solvent polarity (e.g., ethanol/water mixtures) to suppress racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.